molecular formula C18H16FN5O3 B2856337 3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2034578-49-7

3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2856337
CAS No.: 2034578-49-7
M. Wt: 369.356
InChI Key: HZFRUJCPFUQHJY-UHFFFAOYSA-N
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Description

3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered interest due to its potential applications in pharmaceutical and medicinal chemistry. As a compound comprising multiple functional groups and aromatic systems, its diverse reactivity profiles make it suitable for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: : Initial synthesis might involve 5-fluoropyrimidine and quinazolin-4-one derivatives as core structures.

  • Coupling Reactions: : Key intermediates can be synthesized through coupling reactions, using reagents like N,N′-dicyclohexylcarbodiimide (DCC) for amide formation.

  • Cyclization: : Formation of the pyrrolidinyl ring system can be achieved via cyclization reactions, potentially using palladium-catalyzed conditions.

Industrial Production Methods:

Scale-up involves optimizing reaction conditions for yield and purity. Typical industrial methods include:

  • High-pressure reactors: : For the coupling steps to ensure maximum efficiency.

  • Continuous flow synthesis: : For streamlined production, improving reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Undergoes oxidation reactions to form quinone-like structures.

  • Reduction: : Can be reduced to yield tetrahydroquinazoline derivatives.

  • Substitution: : Substitution at the pyrimidine ring, particularly involving halogenation or nitration reactions.

Common Reagents and Conditions:

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: : Using electrophiles like halogens and nucleophiles under basic or acidic conditions.

Major Products Formed:

  • Oxidation: : Quinone and related ketone derivatives.

  • Reduction: : Tetrahydroquinazoline derivatives.

  • Substitution: : Functionalized pyrimidine rings with various substituents.

Scientific Research Applications

3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one shows potential in various fields:

  • Chemistry: : As a reactive intermediate for synthesizing more complex molecules.

  • Biology: : Studied for its interaction with biological macromolecules.

  • Medicine: : Investigated as a potential therapeutic agent, particularly in anticancer and antiviral research.

  • Industry: : Used as a building block for manufacturing advanced materials and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways:

  • Enzyme Inhibition: : Inhibits enzymes involved in nucleotide synthesis and DNA replication.

  • Receptor Binding: : Potential binding to receptors influencing cell signaling pathways.

  • Pathway Modulation: : Modulates specific biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • Quinazoline Derivatives: : Similar in having a quinazoline core but with different substituents, influencing their pharmacological profiles.

  • Pyrimidine-Containing Compounds: : Structural similarities in the pyrimidine ring, but variations in functional groups alter their reactivity and applications.

Uniqueness:

3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one stands out due to its specific combination of fluoropyrimidine and quinazoline structures, offering a unique set of reactivity and biological activity profiles.

And there we have it. Quite the intriguing compound, isn't it?

Properties

IUPAC Name

3-[2-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O3/c19-12-7-20-18(21-8-12)27-13-5-6-23(9-13)16(25)10-24-11-22-15-4-2-1-3-14(15)17(24)26/h1-4,7-8,11,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFRUJCPFUQHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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